2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione
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Overview
Description
MMV667492 is a small molecule inhibitor known for its potent activity against ezrin, a member of the ezrin, radixin, and moesin (ERM) family of proteins. Ezrin functions as a linker between the plasma membrane and the actin cytoskeleton, playing a crucial role in cell motility, adhesion, and survival. MMV667492 has shown promise in inhibiting the metastatic spread of osteosarcoma, a type of bone cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV667492 involves multiple steps, typically starting with the preparation of a quinoline-based core structure. The synthetic route includes:
Formation of the Quinoline Core: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.
Functionalization: Introduction of various functional groups to the quinoline core to enhance its binding affinity and specificity towards ezrin.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of MMV667492 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
MMV667492 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify its binding properties.
Substitution: Replacement of functional groups with others to enhance or modify its biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., halogenation using chlorine or bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
MMV667492 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationship of quinoline derivatives.
Biology: Investigated for its role in modulating cell motility and adhesion by targeting ezrin.
Industry: Potential applications in developing new antimetastatic agents and improving drug delivery systems.
Mechanism of Action
MMV667492 exerts its effects by binding directly to ezrin, inhibiting its interaction with the actin cytoskeleton. This disruption impairs the ability of cancer cells to migrate and invade other tissues, thereby reducing metastatic potential. The compound’s mechanism involves targeting specific molecular pathways associated with cell motility and adhesion .
Comparison with Similar Compounds
Similar Compounds
NSC305787: Another quinoline-based inhibitor of ezrin with similar biological activity but less favorable physicochemical properties.
MMV020549: Exhibits promising activity in functional assays but differs in its chemical structure.
MMV666069: Another compound with potential anti-ezrin activity, used for comparative studies
Uniqueness
MMV667492 stands out due to its improved drug-likeness and potent anti-ezrin activity across various biological assays. Its enhanced physicochemical properties make it a more suitable candidate for further development as an antimetastatic agent .
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C17H19N3O3/c1-20(19-23)15-14(18-11-7-3-2-4-8-11)16(21)12-9-5-6-10-13(12)17(15)22/h5-6,9-11,18H,2-4,7-8H2,1H3 |
InChI Key |
QKVXPISYSQXMSA-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C(=O)C2=CC=CC=C2C1=O)NC3CCCCC3)N=O |
Canonical SMILES |
CN(C1=C(C(=O)C2=CC=CC=C2C1=O)NC3CCCCC3)N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV-667492; MMV 667492; MMV667492; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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